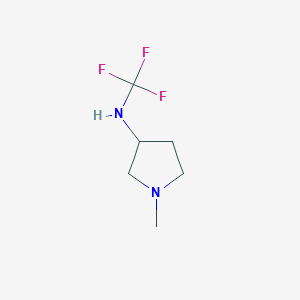
1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . Industrial production methods often involve the use of batch reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological receptors, influencing their activity. This binding can lead to changes in cellular processes, such as enzyme inhibition or activation, which underlie the compound’s biological effects .
Comparación Con Compuestos Similares
1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities and applications . The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C6H11F3N2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c1-11-3-2-5(4-11)10-6(7,8)9/h5,10H,2-4H2,1H3 |
Clave InChI |
UBCHPRFPIPNFSL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















